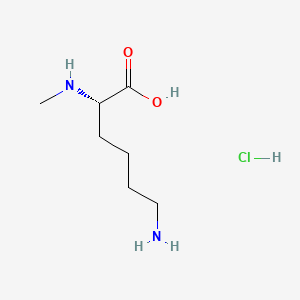

N-alpha-Methyl-L-lysine hydrochloride

Description

Contextualizing Methylated Lysine (B10760008) in Biological Systems and Biochemical Pathways

Lysine methylation is a crucial post-translational modification (PTM) that plays a pivotal role in regulating a vast array of cellular processes. nih.govnih.govoup.com This modification, which involves the addition of one, two, or three methyl groups to the nitrogen atom of a lysine residue, is dynamically controlled by two families of enzymes: lysine methyltransferases (KMTs) and lysine demethylases (KDMs). nih.gov

The most extensively studied form of lysine methylation occurs at the epsilon-amino group (Nε) of lysine residues within histone proteins. nih.govoup.com This "histone code" is a fundamental component of epigenetic regulation, where different methylation states on specific histone lysine residues can either activate or repress gene transcription. oup.com For instance, the methylation of histone H3 at lysine 4 (H3K4) is generally associated with active transcription, while methylation at lysine 9 (H3K9) and lysine 27 (H3K27) is linked to transcriptional repression. oup.com These methylation marks are recognized by "reader" proteins, which contain specialized domains that bind to methylated lysine and recruit other proteins to modulate chromatin structure and gene expression. nih.gov

Beyond histones, lysine methylation also occurs on a multitude of non-histone proteins, influencing their stability, localization, and interaction with other molecules. nih.gov This modification is implicated in diverse biological pathways, including DNA damage response, cell signaling, and the regulation of metabolism. nih.govnih.gov The dysregulation of lysine methylation has been linked to various diseases, including cancer and neurodevelopmental disorders, making the enzymes involved in this process significant targets for therapeutic intervention. nih.gov

Academic Significance of N-alpha-Methyl-L-lysine Hydrochloride as a Research Compound

The academic significance of this compound stems from its utility as a synthetic tool to probe and manipulate biological systems, particularly in the realm of peptide and protein chemistry. The methylation at the alpha-amino group introduces specific steric and electronic changes that researchers can exploit to study peptide structure, function, and metabolism.

One of the primary applications of incorporating N-alpha-methylated amino acids into peptides is to enhance their proteolytic stability. researchgate.net The presence of the methyl group on the backbone nitrogen can hinder the action of proteases, enzymes that cleave peptide bonds. This increased resistance to degradation is a valuable property in the development of peptide-based therapeutics, as it can prolong their half-life in biological systems.

Furthermore, N-alpha-methylation can significantly influence the conformation of peptides. researchgate.net The steric hindrance imposed by the methyl group can restrict the rotational freedom of the peptide backbone, favoring certain secondary structures like helices or turns. This conformational constraint can be a powerful tool for medicinal chemists designing peptides that need to adopt a specific shape to bind to a biological target, such as a receptor or an enzyme. researchgate.net By locking a peptide into a bioactive conformation, its potency and selectivity can be improved.

While the biological occurrence of N-alpha-methylation of lysine is less common than N-epsilon-methylation, the study of N-alpha-methyltransferases (NMTs) and their substrates is an emerging field. nih.gov These enzymes catalyze the methylation of the N-terminal alpha-amino group of proteins, a modification that can influence protein synthesis, degradation, and interaction with other cellular components. nih.gov this compound can be used in biochemical assays to study the substrate specificity of these enzymes or to develop inhibitors. For instance, it can be incorporated into synthetic peptide substrates to investigate how NMTs recognize and process their targets. nih.govnih.gov

In the context of drug discovery and development, this compound serves as a valuable building block for creating peptide libraries with enhanced drug-like properties. chemimpex.com Its incorporation can improve the bioavailability and metabolic stability of peptide drug candidates. researchgate.netchemimpex.com

Below are interactive data tables summarizing the chemical properties of this compound and a conceptual overview of its research applications.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 14000-28-3, 7431-89-2 | echemi.comalfa-chemistry.comscbt.com |

| Molecular Formula | C₇H₁₇ClN₂O₂ | scbt.com |

| Molecular Weight | 196.68 g/mol | scbt.com |

| Appearance | Off-white solid | chemimpex.com |

| Purity | ≥95% (HPLC) | chemimpex.com |

| Optical Rotation | [α]D²⁰ = +18 ± 2º (c=1 in H₂O) | chemimpex.com |

Table 2: Academic Research Applications of this compound

| Research Area | Application | Rationale |

| Peptide Chemistry | Incorporation into synthetic peptides. | To enhance proteolytic stability and influence peptide conformation. researchgate.net |

| Medicinal Chemistry | Building block for peptide-based drug candidates. | To improve pharmacokinetic properties such as bioavailability and metabolic stability. researchgate.netchemimpex.com |

| Enzymology | Substrate or inhibitor studies for N-alpha-methyltransferases. | To understand the mechanism and substrate specificity of enzymes involved in N-alpha-methylation. nih.govnih.gov |

| Structural Biology | Studying the conformational effects of N-alpha-methylation on peptides. | To elucidate how backbone methylation influences the three-dimensional structure of peptides. researchgate.net |

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-6-amino-2-(methylamino)hexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O2.ClH/c1-9-6(7(10)11)4-2-3-5-8;/h6,9H,2-5,8H2,1H3,(H,10,11);1H/t6-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWUKQYOOMILVOV-RGMNGODLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CCCCN)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716912 | |

| Record name | N~2~-Methyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14000-28-3 | |

| Record name | N~2~-Methyl-L-lysine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nα-Methyl-L-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Chemical Derivatization for N Alpha Methyl L Lysine Hydrochloride Research

Strategies for Site-Specific Methylation of Lysine (B10760008) Residues

The site-specific methylation of lysine residues is a critical process for understanding the role of this post-translational modification in protein function and regulation. Researchers have developed both chemical and enzymatic strategies to achieve this level of precision. Traditional biological methods are often not suitable for installing lysine methylation site-selectively due to the heterogeneous nature of protein modifications in cells and the promiscuity of many histone lysine methyltransferases. nih.gov

Chemical strategies often involve the use of protecting groups to selectively shield the α-amino group while the ε-amino group of lysine is methylated. One approach involves the alkylation of an α-N-benzoyl-ω-N-p-toluenesulphonylamino acid. researchgate.net Another method is the formaldehyde-formic acid methylation of α-N-carbobenzoxy-ε-N-benzyl-L-lysine. researchgate.net A three-step process starting from an optically active amino acid, converting it to its benzyl (B1604629) derivative, followed by methylation and subsequent hydrogenolysis, has also been described and proceeds without racemization. researchgate.net

A significant advancement in achieving site-specificity is the use of methyl-lysine analogs (MLAs). nih.govnih.gov This strategy is an extension of the traditional aminoethylation reaction where a cysteine residue is alkylated with an electrophilic ethylamine (B1201723) to produce aminoethylcysteine, a lysine analog. nih.gov By using specific alkylating agents, cysteine residues can be converted into analogs of mono-, di-, and trimethylated lysine. nih.gov This method allows for the generation of large quantities of histones with specified sites and degrees of methylation. nih.gov

Furthermore, amber suppression-based noncanonical amino acid mutagenesis offers a powerful tool for site-specific incorporation of methylated lysine. nih.gov This technique utilizes the pyrrolysine (Pyl) incorporation machinery from certain methanogenic archaea and bacteria, where Pyl is a naturally occurring 22nd amino acid coded by the amber UAG codon. nih.gov

Synthesis of N-alpha-Methyl-L-lysine Hydrochloride Derivatives for Specialized Research Applications

The synthesis of this compound derivatives is essential for various research applications, particularly in peptide chemistry and cellular studies. These derivatives often require specific protecting groups to facilitate their use as building blocks in more complex molecules.

Fmoc-Protected Derivatives as Building Blocks in Solid-Phase Peptide Synthesis

Fmoc (9-fluorenylmethoxycarbonyl) protected derivatives of N-alpha-methyl-L-lysine are crucial for their application in solid-phase peptide synthesis (SPPS). nih.govchemimpex.com The Fmoc group protects the α-amino group, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. chemimpex.comchemicalbook.com

A convenient route for the preparation of Nα-Fmoc-Nε-(Boc, methyl)-L-lysine and Nα-Fmoc-Nε-dimethyl-L-lysine has been established. nih.gov This methodology utilizes malonate derivatives and dibromobutane to create key L-2-amino-6-bromohexanoic acid intermediates, which can then be modified at the ε-position. nih.gov The subsequent Fmoc protection makes these compounds suitable for both solution-phase and solid-phase peptide synthesis. nih.gov The synthesis of Fmoc-Lys(Boc)(Me)-OH has been achieved through a one-pot reaction involving reductive benzylation and methylation, followed by debenzylation and Boc protection. chemicalbook.comnih.gov This derivative is a valuable building block for creating peptides with site-specific lysine monomethylation. nih.gov

The use of these Fmoc-protected building blocks, such as Fmoc-Lys(Me,Boc)-OH, allows for the straightforward incorporation of monomethyl-lysine into peptides using standard SPPS activation methods. sigmaaldrich.com The Boc protecting group on the ε-amino group is then removed during the final trifluoroacetic acid (TFA)-mediated cleavage from the resin. sigmaaldrich.com

Table 1: Properties of Fmoc-Lys(Me,Boc)-OH

| Property | Value | Source |

| Product Name | Fmoc-Lys(Me,Boc)-OH, Novabiochem® | sigmaaldrich.com |

| CAS Number | 951695-85-5 | sigmaaldrich.com |

| Molecular Weight | 482.57 | sigmaaldrich.com |

| Empirical Formula | C₂₇H₃₄N₂O₆ | sigmaaldrich.com |

| Form | Powder | sigmaaldrich.com |

| Application | Peptide synthesis, Fmoc solid-phase peptide synthesis | sigmaaldrich.com |

| Storage Temperature | 2-8°C | sigmaaldrich.com |

Benzoyl and Other Protecting Group Strategies

The benzoyl group has been utilized in the synthesis of ε-N-methyl-L-lysine through the alkylation of α-N-benzoyl-ω-N-p-toluenesulphonylamino acid. researchgate.net In the context of peptide synthesis, N-benzoyl amino acids and their ester derivatives can be synthesized via a coupling reaction between a benzoic acid derivative and an amino acid methyl ester. scielo.org.mx

The Boc group is commonly used to protect the ε-amino group of lysine in the Fmoc strategy due to its stability in basic conditions, which effectively prevents side reactions. creative-peptides.com For instance, Nα-Fmoc-Nε-(Boc, methyl)-L-lysine is a key building block where the Boc group shields the methylated ε-amino group during peptide synthesis. nih.govnih.gov The synthesis of this compound can be achieved through a one-pot reaction sequence involving reductive benzylation and methylation of Nα-Fmoc-lysine, followed by debenzylation and Boc protection. nih.gov

Other protecting groups such as the Mtt (4-methyltrityl) group can be selectively removed under mild acidic conditions (e.g., 1% TFA in DCM), allowing for orthogonal protection strategies in the synthesis of complex peptides. sigmaaldrich.comsigmaaldrich.com The Alloc (allyloxycarbonyl) group is another example of an orthogonally protected lysine building block used in SPPS. bapeks.com

Table 2: Comparison of Protecting Groups for Lysine Synthesis

| Protecting Group | Position of Protection | Deprotection Conditions | Key Features | Source(s) |

| Fmoc | α-amino | Piperidine in DMF | Base-labile, standard for SPPS. | chemimpex.comcreative-peptides.com |

| Boc | ε-amino (in Fmoc strategy) | Trifluoroacetic acid (TFA) | Acid-labile, stable to base. | sigmaaldrich.comcreative-peptides.com |

| Benzoyl | α-amino | Strong acid or base | Robust, used in specific synthetic routes. | researchgate.net |

| Mtt | ε-amino | 1% TFA in DCM | Highly acid-labile, allows for orthogonal protection. | sigmaaldrich.comsigmaaldrich.com |

| Alloc | ε-amino | Pd(0) catalyst | Orthogonal to Fmoc and Boc, removed by palladium catalysis. | bapeks.com |

Preparation of Photocaged Methyl Lysine Analogs for Spatiotemporal Control in Cellular Research

Photocaged compounds are molecules whose biological activity is masked by a photolabile protecting group. nih.gov Upon irradiation with light of a specific wavelength, this group is cleaved, releasing the active molecule. This technology provides a high degree of spatiotemporal control over biological processes in vitro and in vivo. nih.govescholarship.org

The preparation of photocaged methyl lysine analogs allows researchers to study the effects of lysine methylation with precise timing and location within a cell. rsc.org A photocaged Nε-methyl-L-lysine has been genetically incorporated into proteins at amber codon positions in E. coli using an evolved pyrrolysyl-tRNA synthetase-tRNA pair. rsc.org Subsequent photolysis recovers the Nε-methyl-L-lysine at physiological pH, enabling the biosynthesis of proteins with site-specific monomethylated lysines. rsc.org

Another approach involves installing a photocage, such as an ortho-nitrobenzyl ester, on a specific lysine residue through amber codon suppression in mammalian cells. nih.gov For example, this has been used to control the nuclear import of the TDP-43 protein, where translocation of the cytosolic construct is triggered by 355 nm light in a dose-dependent manner. nih.gov This optogenetic method is minimally perturbative and can be broadly applied to study protein translocation. nih.gov These light-activated tools are crucial for dissecting the roles of protein modifications in complex cellular pathways. rsc.org

Optimization of Chemical Synthesis Pathways for Research-Scale Production

The efficient production of this compound and its derivatives on a research scale is crucial for advancing studies in epigenetics, drug development, and materials science. Optimization of synthesis pathways focuses on improving yields, reducing reaction times, and ensuring the stereochemical purity of the final product.

One-step fermentative processes from sugars have been developed for the production of N-methylated amino acids. nih.gov For instance, a whole-cell biocatalyst derived from Corynebacterium glutamicum expressing an N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida has been used to produce N-methyl-L-alanine from glucose and methylamine. nih.gov While not specific to N-alpha-methyl-L-lysine, this highlights the potential of biocatalytic routes for efficient production.

In chemical synthesis, a concise and high-yielding preparation of Nα-Fmoc-Nε-(Boc, methyl)-lysine has been reported. chemicalbook.comnih.gov This method involves a one-pot reaction for consecutive reductive benzylation and methylation, followed by another one-pot reaction for debenzylation and Boc protection, achieving a high yield of 93%. chemicalbook.com Such one-pot procedures are advantageous as they reduce the number of purification steps and minimize product loss.

Further optimization can be seen in the reduction of reaction times for N-methylation during solid-phase peptide synthesis. acs.org A three-step procedure of sulfonylation, methylation, and desulfonylation has been optimized to reduce the total time from 4 hours to 40 minutes, with the process being effective using various laboratory equipment like a standard shaker, microwave synthesizer, or ultrasonic bath. acs.org

The development of efficient synthetic routes for orthogonally protected lysine derivatives is also a key area of optimization. google.com For example, processes utilizing a p-anisaldehyde Schiff base intermediate allow for the controlled protection of the Nα and Nε amino groups with minimal impurity formation. google.com These optimized pathways facilitate the reliable and scalable production of this compound and its derivatives for diverse research needs.

N Alpha Methyl L Lysine Hydrochloride As a Biochemical and Molecular Research Probe

Investigations into Protein Post-Translational Modifications: Emphasis on Lysine (B10760008) Methylation Analogs

Protein post-translational modifications (PTMs) are critical for regulating protein function, and lysine methylation is a key PTM involved in numerous cellular processes. N-alpha-Methyl-L-lysine hydrochloride serves as an analog for naturally occurring methylated lysine residues, enabling researchers to dissect the intricate mechanisms of protein methylation.

Studies on Histone Methylation and its Role in Epigenetic Regulation

Histone methylation is a fundamental epigenetic modification that governs chromatin structure and gene expression. bohrium.com The addition of methyl groups to lysine residues on histone tails can either activate or repress transcription, depending on the specific lysine residue and the degree of methylation (mono-, di-, or tri-methylation). nih.govnih.gov

The use of synthetic peptides containing N-alpha-methyl-L-lysine and its derivatives has been instrumental in understanding how histone methylation influences the recruitment of "reader" proteins, which contain domains that specifically recognize methylated lysine. bohrium.com For instance, studies have utilized peptides with site-specifically incorporated N-epsilon-methyl-L-lysine to investigate the binding of proteins like HP1 to methylated histone H3 at lysine 9 (H3K9me). bohrium.com These investigations are crucial for deciphering the "histone code," which dictates the functional outcomes of specific histone modification patterns. bohrium.comnih.gov

Chronic methamphetamine use, for example, has been shown to cause the methylation of lysine in position 4 of histone 3 (H3K4) at the promoters of the c-fos and C-C chemokine receptor 2 (ccr2) genes, leading to their activation in the nucleus accumbens, a brain region critical for addiction. wikipedia.org This highlights the role of histone lysine methylation in the long-term epigenetic changes associated with addiction. wikipedia.org

Elucidation of Non-Histone Protein Methylation Dynamics and Function

While initially discovered and extensively studied in histones, lysine methylation is now recognized as a widespread PTM that also occurs on numerous non-histone proteins, including transcription factors and chromatin-regulating proteins. nih.govnih.gov The functional consequences of non-histone protein methylation are diverse, affecting protein stability, protein-protein interactions, and enzymatic activity. nih.gov

Research in this area has benefited from the use of lysine methylation analogs to probe the functions of specific methylation events. For example, the lysine methyltransferase SETD7 has been shown to methylate a variety of non-histone substrates. nih.gov The site-specific methylation of the transcription factor FoxO3 by SETD7 at different lysine residues leads to distinct biological outcomes, either repressing or promoting its transcriptional activity. nih.gov

The study of non-histone protein methylation is expanding our understanding of a "PTM code" that extends beyond histones, regulating the functions of a wide array of eukaryotic proteins. nih.gov

Characterization of Synthetically Methylated Peptide and Protein Constructs

The chemical synthesis of peptides and proteins containing methylated lysine residues is a powerful approach for studying the functional roles of this modification. chemimpex.comnih.gov this compound and its protected forms, such as N(alpha)-Fmoc-N(epsilon)-(Boc, methyl)-L-lysine, serve as essential building blocks in solid-phase peptide synthesis. nih.govnih.govresearchgate.net

This methodology allows for the precise, site-specific incorporation of monomethylated lysine into peptides. nih.govresearchgate.net Researchers have developed convenient methods for preparing these methylated lysine derivatives, facilitating their use in synthesizing peptides that mimic post-translationally modified proteins. nih.govresearchgate.net These synthetic peptides are invaluable tools for biochemical and structural studies, enabling detailed investigations into how methylation affects protein conformation and interactions. bohrium.com Furthermore, peptides containing these methylated lysines have demonstrated resistance to cleavage by enzymes like trypsin and lysyl endopeptidase, a property that can be exploited in various experimental contexts. nih.govresearchgate.net

Elucidation of Enzymatic Activities and Substrate Specificity Using Methylated Lysine Derivatives

This compound and related compounds are instrumental in characterizing the enzymes that "write" and "erase" lysine methylation marks, as well as other enzymes that interact with lysine residues.

Research on Lysine Methyltransferases and Demethylases

Lysine methyltransferases (KMTs) and lysine demethylases (KDMs) are the enzymes responsible for adding and removing methyl groups from lysine residues, respectively. nih.govnih.gov Understanding the substrate specificity and catalytic mechanisms of these enzymes is crucial for comprehending the regulation of protein methylation.

Synthetically methylated peptides, created using building blocks like N-alpha-Methyl-L-lysine derivatives, are used as substrates in enzymatic assays to characterize the activity of KMTs and KDMs. a2bchem.com These studies help to identify the specific lysine residues targeted by these enzymes and to determine how the local sequence context influences their activity. The dysregulation of KMT and KDM activity has been implicated in various diseases, making them important therapeutic targets. nih.gov

Analysis of Enzyme-Lysine Analogue Interactions (e.g., plasmin amidase inhibition)

Beyond the enzymes directly involved in methylation, N-alpha-Methyl-L-lysine and its analogs can be used to probe the active sites of other enzymes that recognize lysine. An example of this is the study of plasmin, a serine protease involved in fibrinolysis. While direct evidence for this compound as an inhibitor of plasmin amidase activity is not extensively detailed in the provided context, the principle of using amino acid analogs to study enzyme-substrate interactions is well-established. Such analogs can act as competitive inhibitors, binding to the enzyme's active site and providing insights into the structural requirements for substrate recognition and catalysis.

Role as a Methyl Donor in Specific Enzymatic Reactions

This compound is a derivative of the essential amino acid L-lysine. chemimpex.com In the context of biochemical research, particularly in studies of post-translational modifications, its primary role is not as a direct methyl donor. The principal methyl donor in virtually all biological methylation reactions is S-adenosylmethionine (SAM). acs.orgnih.gov Protein lysine methyltransferases (PKMTs) catalyze the transfer of a methyl group from SAM to the ε-amino group of a target lysine residue within a protein substrate. nih.govnih.gov

The utility of this compound in this context is as a research probe. It can be used to investigate the mechanisms of protein lysine methyltransferases and demethylases. For instance, researchers have synthesized various methyl-lysine analogs (MLAs) to study their effects on the activity of specific enzymes. nih.gov In one study, a peptide containing an unmethylated lysine analog was shown to be an efficient substrate for the methyltransferase SUV39H1. nih.gov Conversely, peptides containing analogs of di-methylated lysine were poor substrates, which is consistent with the known behavior of the enzyme. nih.gov Therefore, N-alpha-Methyl-L-lysine and similar compounds serve as tools to probe enzyme-substrate specificity and to understand the kinetics and regulation of histone methylation, rather than acting as methyl donors themselves. chemimpex.comnih.gov

Exploration of Cellular and Molecular Mechanisms Mediated by Methylated Lysine Analogs

The methylation of lysine residues on histone and non-histone proteins is a critical post-translational modification that governs a multitude of cellular processes. nih.gov Methylated lysine analogs, such as this compound, are invaluable tools for dissecting these mechanisms.

Lysine methylation is deeply implicated in the regulation of cell proliferation and apoptosis, primarily through its role in controlling gene expression and protein function. nih.govcellsignal.com Dysregulation of the enzymes that add or remove these methyl marks, such as lysine-specific demethylase 1 (LSD1), is frequently observed in various cancers, where it plays a key role in promoting cancer cell growth and proliferation. nih.gov

The tumor suppressor protein p53, a critical regulator of the cell cycle and apoptosis, is itself regulated by lysine methylation. nih.gov Similarly, the methylation of transcription factor E2F1 is involved in initiating the DNA damage response, a pathway intrinsically linked to cell fate decisions of survival or apoptosis. nih.gov While direct studies on the impact of this compound in mammalian cancer models are specific to its role as a probe, related research has shown its potential biological activity. For example, Nα-Methyl-L-lysine has been observed to inhibit the growth and sporulation of the fungus Penicillium chrysogenum. chemicalbook.com

Table 1: Research Findings on Methylated Lysine Analogs in Cellular Processes

| Cellular Process | Key Protein/Target | Observed Effect of Methylation | Reference |

|---|---|---|---|

| Cell Proliferation | LSD1 (Lysine Demethylase) | Over-expression linked to cancer cell growth. | nih.gov |

| Apoptosis | p53 (Tumor Suppressor) | Methylation status regulates its activity. | nih.gov |

| DNA Damage Response | E2F1 (Transcription Factor) | Methylation by SETD7 initiates repair pathways. | nih.gov |

| Fungal Growth | Penicillium chrysogenum | Inhibited by Nα-Methyl-L-lysine. | chemicalbook.com |

Lysine methylation creates specific binding sites for other proteins, known as "readers" or "effectors," which then initiate downstream signaling events. nih.gov A single lysine residue can be mono-, di-, or tri-methylated, with each state potentially recruiting a different set of reader proteins and thus triggering distinct biological outcomes. nih.govnih.gov

Methyl-lysine analogs (MLAs) are instrumental in studying these protein-protein interactions. nih.govnih.gov By incorporating MLAs into recombinant histone proteins, researchers can investigate how specific methylation marks influence the binding of effector proteins that contain reader domains like chromodomains, PHD fingers, and Tudor domains. acs.orgnih.gov For example, the chromodomain of HP1α recognizes and binds to trimethylated lysine 9 on histone H3 (H3K9me3), an interaction crucial for establishing repressive chromatin. acs.org

Studies using MLAs have confirmed that they are recognized by antibodies specific to naturally methylated lysines, indicating they are structurally good mimics for use in binding assays. nih.gov However, researchers also caution that there can be quantitative differences in binding affinities between MLAs and their natural counterparts, which should be considered when interpreting results. nih.gov The Ras signaling pathway, which controls cell growth and division, is another example of a cascade where post-translational modifications, in this case lipidation and methylation, are critical for protein function and localization. wikipedia.org

Histone lysine methylation is a cornerstone of epigenetic regulation, directly influencing chromatin structure and, consequently, gene expression. acs.orgnih.gov These modifications act as a "code" that is interpreted by the cellular machinery to either activate or repress transcription. The site and degree of methylation determine the functional outcome. nih.gov

Methyl-lysine analogs have been pivotal in elucidating these relationships. acs.orgnih.gov By generating histones with precisely placed methylation marks, scientists can study their direct effects on chromatin dynamics and transcription in vitro. acs.org

Table 2: Influence of Specific Histone Lysine Methylation Marks on Chromatin and Gene Expression

| Histone Mark | Location | Associated Chromatin State | Transcriptional Outcome | Reference |

|---|---|---|---|---|

| H3K4me3 | Histone H3, Lysine 4 | Euchromatin (Open) | Activation | acs.orgnih.gov |

| H3K9me3 | Histone H3, Lysine 9 | Heterochromatin (Closed) | Repression | acs.orgnih.gov |

| H3K27me3 | Histone H3, Lysine 27 | Heterochromatin (Closed) | Repression | acs.org |

| H3K36me3 | Histone H3, Lysine 36 | Euchromatin (Open) | Activation | acs.org |

| H4K20me3 | Histone H4, Lysine 20 | Heterochromatin (Closed) | Repression | acs.org |

This ability to create specifically modified histones provides a powerful tool to dissect the biochemical mechanisms by which lysine methylation governs chromatin structure and function. nih.gov

Research into Lysine Metabolism and Related Biochemical Pathways

This compound is a valuable compound for nutritional and metabolic research, aiding in the broader understanding of lysine metabolism. chemimpex.com

Lysine is an indispensable amino acid for humans, meaning it cannot be synthesized by the body and must be obtained from the diet. nih.gov The primary site of lysine catabolism is the liver. nih.gov The breakdown of lysine is a multi-step process that does not typically involve N-alpha-methylated intermediates in its main pathway.

The catabolic pathway begins with the condensation of lysine with α-ketoglutarate to form saccharopine. This is then converted to L-2-aminoadipate 6-semialdehyde. Subsequent reactions eventually lead to the production of acetyl-CoA, which can then enter the citric acid cycle for energy production. nih.gov

Table 3: Key Steps in the Lysine Catabolic Pathway

| Step | Reactant(s) | Key Enzyme | Product | Cellular Location | Reference |

|---|---|---|---|---|---|

| 1 | L-Lysine + α-Ketoglutarate | Lysine-α-ketoglutarate reductase | Saccharopine | Mitochondria | nih.gov |

| 2 | Saccharopine | Saccharopine dehydrogenase | L-2-Aminoadipate 6-semialdehyde + L-Glutamate | Mitochondria | nih.gov |

| 3 | L-2-Aminoadipate 6-semialdehyde | Aminoadipate-semialdehyde dehydrogenase | L-2-Aminoadipate | Mitochondria | nih.gov |

| 4 | L-2-Aminoadipate | Aminoadipate aminotransferase | α-Ketoadipate | Mitochondria | nih.gov |

| 5 | α-Ketoadipate | α-Ketoadipate dehydrogenase complex | Glutaryl-CoA | Mitochondria | nih.gov |

| ... | ... | ... | Acetyl-CoA | Mitochondria | nih.gov |

While not a direct intermediate, the study of lysine derivatives like this compound and N-alpha-Acetyl-L-lysine helps to probe the intricacies of this pathway and related metabolic disorders. chemimpex.comhmdb.ca For example, in certain metabolic conditions like hyperlysinaemia, abnormal levels of lysine derivatives can be detected, highlighting their importance as metabolic markers. hmdb.ca

Role in Carnitine Biosynthesis Pathways

The biosynthesis of L-carnitine is a vital metabolic pathway in which lysine serves as a primary precursor. researchgate.net In humans, this process occurs in the liver, kidneys, and brain, utilizing lysine and methionine to produce L-carnitine, a compound essential for the transport of fatty acids into the mitochondria for energy production. researchgate.net The established pathway involves the post-translational methylation of lysine residues within proteins to form N-epsilon-trimethyllysine. nih.govnih.gov Following the degradation of these proteins, free N-epsilon-trimethyllysine is released and serves as the first intermediate in a four-step enzymatic pathway to generate L-carnitine. nih.gov

The key steps in this pathway are:

Hydroxylation: Free N-epsilon-trimethyllysine is hydroxylated in the mitochondria by the enzyme Nε-trimethyllysine hydroxylase (TMLH), an iron (II) and 2-oxoglutarate-dependent oxygenase, to produce 3-hydroxy-N-epsilon-trimethyllysine. nih.govrhea-db.org

Cleavage: This intermediate is then transported to the cytosol and cleaved by an aldolase (B8822740) into glycine (B1666218) and 4-N-trimethylaminobutyraldehyde. researchgate.netnih.gov

Oxidation: The resulting aldehyde is oxidized to form 4-N-trimethylaminobutyrate, also known as γ-butyrobetaine. nih.govnih.gov

Final Hydroxylation: In the final step, γ-butyrobetaine is hydroxylated by γ-butyrobetaine hydroxylase (BBOX) to yield L-carnitine. nih.gov

Formation of Advanced Glycation End-Products (AGEs) with Lysine and its Methyl Ester in Biochemical Systems

Advanced Glycation End-Products (AGEs) are a diverse group of compounds formed through non-enzymatic reactions between reducing sugars and the free amino groups of proteins, lipids, and nucleic acids. The lysine residue, with its exposed epsilon-amino group, is a primary target for these modifications. One of the most well-characterized AGEs is N-epsilon-(Carboxymethyl)lysine (CML). sc.edu Research shows that CML can be formed not only through the traditional pathway of glycation and oxidation (glycoxidation) but also through lipid peroxidation. sc.edu

In laboratory settings, the incubation of RNase with polyunsaturated fatty acids like arachidonate (B1239269) and linoleate (B1235992) under aerobic conditions led to the time-dependent formation of CML. sc.edu The yield of CML from arachidonate after six days was approximately 0.7 mmol/mol lysine, which was substantially higher than the 0.03 mmol/mol lysine formed when the protein was incubated with glucose under similar conditions. sc.edu This indicates that lipid peroxidation can be a more significant source of CML than glycoxidation in certain contexts, positioning CML as a general marker of oxidative stress and long-term protein damage. sc.edu

While the literature extensively covers the formation of AGEs at the epsilon-amino position of lysine, the specific involvement of N-alpha-Methyl-L-lysine or its methyl ester in these processes is less detailed. However, the fundamental chemistry of the Maillard reaction, which initiates AGE formation, involves the reaction of a carbonyl group (from a sugar) with a primary or secondary amine. The methylation of the alpha-amino group would alter its reactivity, potentially influencing the rate and type of AGEs formed, though this remains a subject for more specific investigation.

Studies on Biomolecular Interactions and Conformational Effects of Methylated Polypeptides

Interactions with Polynucleotides and Nucleic Acids

The methylation of lysine residues in polypeptides, such as poly(L-lysine), significantly modulates their interactions with polynucleotides and nucleic acids. nih.govtandfonline.com Research on epsilon-amino-methylated poly(L-lysine) reveals that increasing the degree of methylation weakens the interaction with polynucleotides, as evidenced by a linear decrease in the salt concentration required for dissociation. nih.govtandfonline.com

However, the effect of methylation on the thermal stability of polypeptide-polynucleotide complexes is more complex and depends on the specific nucleic acid sequence. For instance, progressive methylation of poly(L-lysine) increasingly stabilizes complexes with (dAdT)n•(dAdT)n against heat denaturation. nih.govtandfonline.com In contrast, for other synthetic double-stranded RNAs and DNAs, methylation can either increase or decrease the melting temperature (Tm), depending on the base composition and sugar type. nih.govtandfonline.com Interestingly, methylation of poly(L-lysine) and poly(L-arginine) can have opposite effects on the Tm of complexes formed with (dI)n•(dC)n. tandfonline.com

Furthermore, methylated poly(L-lysine) can alter the circular dichroism (CD) spectrum of polynucleotides, and this effect is also dependent on the base composition and sequence. nih.govtandfonline.com In some cases, methylation induces large positive or negative psi-type spectra, which are indicative of significant structural rearrangements of the nucleic acid. nih.govtandfonline.com

Conformational Analysis of Methylated Poly(L-lysine)

Methylation of the lysine side chain induces significant conformational changes in poly(L-lysine). nih.govtandfonline.com Studies using circular dichroism have shown that the conformational properties of epsilon-amino-methylated poly(L-lysine) differ from the unmodified polypeptide. nih.gov Methylation increases the resistance of the polypeptide to conformational changes induced by heat and NaCl. nih.gov

The environment plays a crucial role in determining the final conformation. In the presence of dodecyl sulfate, for example, increasing the degree of methylation on poly(L-lysine) causes a conformational transition from a β-sheet, to a structure with 50% α-helix, and finally to a random coil at maximum methylation. nih.govtandfonline.com In a helix-inducing solvent like 0.5 M Calcium Perchlorate (Ca(ClO4)2), methylation enhances aggregation. nih.govtandfonline.com The addition of guanidinium (B1211019) chloride, a denaturant, leads to a greater shift towards a random coil or extended helix conformation, proportional to the degree of methylation. nih.govtandfonline.com

| Condition / Interacting Molecule | Effect on Methylated Poly(L-lysine) Conformation | Citation |

| Heat and NaCl | Increased resistance to conformational changes. | nih.gov |

| Dodecyl Sulfate | Transitions from β-sheet → 50% α-helix → random coil with increasing methylation. | nih.govtandfonline.com |

| 0.5 M Ca(ClO4)2 | Enhanced aggregation. | nih.govtandfonline.com |

| Guanidinium Chloride | Increased shift towards a random coil or extended helix, proportional to methylation. | nih.govtandfonline.com |

Influence on Protein Stability and Function in Experimental Systems

Modifications to lysine residues, including methylation, can have a profound influence on protein stability and function. As observed with methylated poly(L-lysine), methylation increases resistance to thermally-induced conformational changes, suggesting a stabilizing effect. nih.gov This stabilization can be critical in biological contexts. For example, another type of lysine modification, carbamylation, which involves the binding of carbon dioxide to uncharged lysine side chains, is known to stabilize the deoxyhemoglobin state, promoting the release of oxygen. wikipedia.org This illustrates how a change in the charge and structure of the lysine side chain can directly impact protein function. wikipedia.org

The methylation of lysine residues in proteins like histones, cytochrome C, and ribosomal proteins is a common post-translational modification. nih.gov The addition of methyl groups alters the biophysical properties of lysine, which can affect local interactions with other molecules, such as nucleic acids, and influence the larger-scale structure of protein complexes. nih.govtandfonline.com These structural changes are believed to be a mechanism by which methylation regulates biological processes, potentially being triggered by changes in the cellular ionic environment during the cell cycle. nih.govtandfonline.com

Effects on Microbial Growth and Development in Research Models

Lysine and its derivatives play a multifaceted role in microbial systems, ranging from being essential nutrients to acting as antimicrobial agents. A naturally occurring homo-polyamide, ε-poly-L-lysine (ε-PL), which consists of 25–35 L-lysine residues, is produced by certain bacteria and exhibits broad-spectrum antibacterial activity. nih.gov The production of ε-PL in fermentation cultures can be significantly enhanced by supplementing the medium with L-lysine, indicating that lysine availability is a bottleneck for its synthesis. nih.gov

In agricultural and animal science research, byproducts of industrial lysine fermentation, known as lysine cell mass (LCM), are being explored as alternative protein and lysine sources in animal feed. nih.gov Studies in weaning pigs have shown that LCM can substitute a portion of synthetically produced L-lysine-HCl without negatively affecting growth performance or the incidence of diarrhea. nih.gov This suggests that lysine-rich microbial biomass can be a valuable feed component, potentially influencing the gut microbiome. However, complete replacement of L-lysine-HCl with LCM did lead to a decrease in growth performance, indicating a limit to its substitution. nih.gov

Furthermore, synthetic chemistry efforts have targeted bacterial processes using molecules that mimic or interact with components of cell wall biosynthesis. For example, a novel indole (B1671886) triazole conjugate was designed to inhibit Penicillin-Binding Protein 2a (PBP2a), a key enzyme that confers resistance in strains like Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Such compounds demonstrate the potential of targeting essential bacterial pathways to overcome antimicrobial resistance. mdpi.com

| Compound/Substance | Research Model | Finding | Citation |

| ε-poly-L-lysine (ε-PL) | Bacterial Fermentation | Exhibits broad-spectrum antibacterial activity. | nih.gov |

| L-lysine | ε-PL Fermentation Cultures | Addition of L-lysine boosts ε-PL production by 41-46%. | nih.gov |

| Lysine Cell Mass (LCM) | Weaning Pigs | Can replace a percentage of L-lysine-HCl in feed without adverse effects on growth. | nih.gov |

| Indole Triazole Conjugate | In vitro / In silico vs. MRSA | Inhibits PBP2a, a key enzyme in bacterial cell wall synthesis, showing antibacterial potential. | mdpi.com |

Advanced Analytical Approaches for Characterization and Quantification of N Alpha Methyl L Lysine Hydrochloride in Academic Research

The precise characterization and quantification of N-alpha-Methyl-L-lysine hydrochloride are crucial for understanding its role in various biochemical processes. In academic research, a suite of advanced analytical techniques is employed to elucidate its structure, monitor its formation, and determine its concentration in complex biological samples. These methods, primarily spectroscopic and chromatographic, provide the sensitivity and specificity required for detailed investigation.

Emerging Research Frontiers and Methodological Advancements

Development of Novel Chemical Probes and Inhibitors Targeting Lysine (B10760008) Methylation Pathways

The ability to study and therapeutically target the enzymes that write, read, and erase lysine methylation marks is a cornerstone of modern chemical biology. This relies on the development of highly specific chemical probes and inhibitors.

Chemical Probes: A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing researchers to elucidate its biological function. nih.gov For lysine methylation, probes are crucial for validating the roles of methyltransferases (writers), reader domains that recognize methylated lysine, and demethylases (erasers). nih.govnih.gov The development of these tools often involves screening large compound libraries or employing structure-guided design to create potent and selective ligands. acs.org For example, potent probes have been developed for key Nε-lysine methyltransferases like G9a, EZH2, and DOT1L. acs.org UNC0638 is a well-characterized cellular probe for G9a/GLP, and its optimization led to UNC0642, the first probe suitable for in vivo animal studies due to improved pharmacokinetic properties. acs.org

Inhibitors: Inhibitors are a class of chemical probes that block the activity of an enzyme. In the context of lysine methylation, inhibitors targeting protein lysine methyltransferases (PKMTs) have become valuable tools and potential therapeutic agents, particularly in oncology. frontiersin.orgnih.gov These inhibitors are often classified based on their mechanism of action, such as competing with the S-adenosyl-L-methionine (SAM) cofactor or with the protein substrate. nih.govrsc.org For instance, chaetocin (B1668567) was one of the first-identified inhibitors for SUV39H1, though it showed a lack of specificity. rsc.org More recent efforts have yielded highly selective inhibitors, such as EPZ-5676 for DOT1L and (R)-PFI-2 for SETD7, which were discovered through high-throughput screening and structure-guided optimization. acs.org

While the majority of these developments have targeted Nε-lysine methylation pathways, the methodologies are adaptable. Synthetic peptides incorporating N-alpha-Methyl-L-lysine can be used to investigate the substrate specificity of novel or uncharacterized methyltransferases. As our understanding of Nα-methylation grows, it is anticipated that specific probes and inhibitors targeting Nα-methyltransferases will be developed, following the successful strategies employed for their Nε-modifying counterparts.

Table 1: Examples of Developed Inhibitors for Lysine Methyltransferases This table is interactive. You can sort and filter the data.

| Inhibitor | Target Enzyme(s) | Potency (IC₅₀ or Kᵢ) | Selectivity | Development Approach |

|---|---|---|---|---|

| UNC0638 | G9a/GLP | IC₅₀ < 15 nM (G9a) | High selectivity over other methyltransferases | Optimization of quinazoline (B50416) class |

| EPZ-5676 | DOT1L | Kᵢ = 0.08 nM | >37,000-fold over 15 other methyltransferases | Structure-guided design |

| GSK343 | EZH2 | IC₅₀ = 4 nM | High selectivity | High-Throughput Screening |

| (R)-PFI-2 | SETD7 | IC₅₀ ~ 2.1 µM (initial hit) | Selective | High-Throughput Screening & Optimization |

| Chaetocin | SUV39H1 | IC₅₀ = 0.6 µM | Non-specific, redox active | Natural Product Discovery |

Integration with Proteomics and Functional Genomics Approaches for System-Wide Analysis

To comprehend the global impact of lysine methylation, researchers are integrating sophisticated proteomics and functional genomics techniques for system-wide analysis. These approaches allow for the mapping of methylation sites across the entire proteome and correlating these modifications with gene function and cellular states.

Proteomics for Global Lysine Methylation Analysis: Mass spectrometry (MS) is the central technology for the high-throughput analysis of post-translational modifications (PTMs), including lysine methylation. nih.gov A common proteomics workflow involves the digestion of cellular proteins into peptides, followed by enrichment of the methylated peptides. This enrichment is often achieved through immunoprecipitation using pan-specific antibodies that recognize mono-, di-, or tri-methylated lysine. nih.gov The enriched peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the exact sites of methylation and quantify their abundance. nih.govnih.gov Techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be combined with this approach to enable precise relative quantification of methylation levels between different cellular conditions. nih.gov While these methods have been instrumental in mapping thousands of Nε-lysine methylation sites on both histone and non-histone proteins, their application to Nα-methylation is an emerging area. The development of specific antibodies or enrichment chemistries for Nα-methylated peptides will be key to advancing these studies.

Functional Genomics for Understanding Histone Modifications: Functional genomics aims to understand the function of genes and proteins on a genome-wide scale. For histone modifications, which are central to epigenetic regulation, techniques like Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) are paramount. ebi.ac.uknumberanalytics.com This method uses antibodies that target a specific histone modification (e.g., H3K4me3 or H3K27me3) to isolate the DNA regions associated with that mark. ebi.ac.uknih.gov Sequencing this DNA reveals the genomic locations of the modification, providing insights into how it regulates gene expression. numberanalytics.comoup.com The "histone code" hypothesis suggests that combinations of different modifications are read by protein complexes to enact specific downstream functions. numberanalytics.com Analyzing the genome-wide distribution of various histone marks and their correlation with transcriptional activity helps to decipher this code. wikipedia.org

The integration of these powerful 'omics' technologies provides a comprehensive view of how lysine methylation networks are established, maintained, and dynamically altered in response to cellular signals, development, and disease.

Computational Modeling and Theoretical Studies on Methylated Lysine Interactions and Dynamics

Computational and theoretical methods provide an atomic-level lens to examine the subtle yet significant consequences of lysine methylation on protein structure, dynamics, and interactions. These approaches complement experimental data by offering mechanistic insights that are often difficult to capture in the laboratory.

Molecular Dynamics (MD) Simulations: MD simulations are a powerful tool for studying the motion and interactions of biomolecules over time. tandfonline.com Researchers use MD to simulate protein-peptide complexes to understand the basis of substrate recognition and specificity by lysine methyltransferases. uni-stuttgart.deacs.org These simulations can reveal critical amino acid contacts and conformational changes that occur during the binding and catalytic process. tandfonline.comuni-stuttgart.de For instance, simulations have helped explain how some methyltransferases achieve product specificity, ensuring they only add a specific number of methyl groups to a target lysine. nih.gov They can also rationalize how disease-associated mutations in these enzymes alter their function.

These computational approaches are invaluable for generating hypotheses and guiding experimental work. By applying these theoretical frameworks to N-alpha-Methyl-L-lysine, researchers can predict its interaction dynamics within peptide or protein structures, paving the way for the rational design of molecules that specifically target Nα-methylation pathways.

Q & A

Q. How should researchers address contradictory data in stability studies of this compound under varying pH and temperature conditions?

- Experimental Design : Conduct accelerated stability studies at pH 2, 7, and 10, storing samples at 4°C, 25°C, and 40°C. Quantify degradation products using LC-MS and compare kinetic models (e.g., zero-order vs. first-order decay).

- Data Reconciliation : Cross-reference results with thermodynamic parameters (e.g., activation energy via Arrhenius plots) and validate findings using orthogonal techniques like differential scanning calorimetry (DSC) .

Q. What methodological considerations are critical when designing in vivo studies to evaluate the metabolic effects of this compound?

- Model Selection : Use rodent models (e.g., Sprague-Dawley rats) with controlled diets to isolate compound-specific effects. Administer doses ranging from 10–100 mg/kg body weight via oral gavage, and include sham-treated controls .

- Endpoint Analysis : Measure plasma amino acid profiles via LC-MS and assess tissue-specific methylation using immunohistochemistry. Normalize data to baseline lysine levels to account for inter-individual variability .

Q. How can researchers resolve discrepancies in reported binding affinities of this compound to enzymatic targets like lysine-specific demethylases (KDMs)?

- Assay Standardization : Use surface plasmon resonance (SPR) with immobilized KDM1A/LSD1 and a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl. Perform triplicate measurements at 25°C to minimize thermal drift .

- Data Interpretation : Apply global fitting analysis to account for nonspecific binding. Compare results with isothermal titration calorimetry (ITC) to validate enthalpy-driven interactions .

Methodological Best Practices

- Validation : Adhere to ICH Q2(R1) guidelines for analytical method validation, including linearity (R > 0.995), accuracy (recovery 98–102%), and robustness to pH/temperature variations .

- Data Transparency : Archive raw datasets (e.g., chromatograms, spectral files) in FAIR-aligned repositories and disclose statistical methods (e.g., ANOVA with Tukey post hoc) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.